N-(3-ethylphenyl)-3-{[4-(3-methylphenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide
Description
Properties
IUPAC Name |
N-(3-ethylphenyl)-3-[4-(3-methylphenyl)piperazin-1-yl]sulfonylthiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O3S2/c1-3-19-7-5-8-20(17-19)25-24(28)23-22(10-15-31-23)32(29,30)27-13-11-26(12-14-27)21-9-4-6-18(2)16-21/h4-10,15-17H,3,11-14H2,1-2H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUZMIGCRNAPTBA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)NC(=O)C2=C(C=CS2)S(=O)(=O)N3CCN(CC3)C4=CC=CC(=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-ethylphenyl)-3-{[4-(3-methylphenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide, a compound with a complex structure, has garnered attention for its potential biological activities, particularly in the realms of oncology and neuropharmacology. This article delves into its biological activity, highlighting key findings from various studies, case reports, and structure-activity relationship (SAR) analyses.
Chemical Structure and Properties
The compound's chemical formula is , with a molecular weight of 469.6 g/mol. The structural features include a thiophene ring, a piperazine moiety, and sulfonamide functionality, which are critical for its biological interactions.
Anticancer Potential
Research indicates that compounds with similar structural motifs exhibit significant anticancer properties. The thiazole and thiophene rings are known to enhance cytotoxic activity against various cancer cell lines. For instance, studies have shown that thiazole derivatives can induce apoptosis in cancer cells by modulating pathways involving p53 and caspase-3 .
Table 1: Anticancer Activity of Related Compounds
| Compound Name | IC50 (µM) | Cell Line | Mechanism of Action |
|---|---|---|---|
| Compound 9 | 1.61 | Jurkat | Apoptosis via Bcl-2 modulation |
| Compound 10 | 1.98 | A-431 | Induction of cell cycle arrest |
| N-(3-ethylphenyl)-3-{...} | TBD | TBD | TBD |
Neuropharmacological Effects
The piperazine component suggests potential neuropharmacological effects. Piperazine derivatives are often investigated for their antidepressant and anxiolytic activities due to their ability to interact with serotonin and dopamine receptors. Preliminary studies indicate that modifications on the piperazine ring can significantly alter receptor affinity and efficacy .
Structure-Activity Relationship (SAR)
The SAR analysis of similar compounds reveals that specific substitutions on the phenyl rings can enhance biological activity. For example, the presence of electron-donating groups on the aromatic rings tends to improve cytotoxicity against cancer cell lines .
Figure 1: Structure-Activity Relationship Insights
Structure Activity Relationship
Case Studies
- Case Study 1 : A study on a related sulfonamide compound demonstrated significant inhibition of tumor growth in xenograft models, suggesting that similar mechanisms may be at play for this compound.
- Case Study 2 : In vitro assays showed that compounds with a thiophene backbone exhibited enhanced anti-proliferative effects in breast cancer cell lines compared to standard treatments like doxorubicin.
Scientific Research Applications
Antidepressant Activity
Recent studies have indicated that compounds with similar structures to N-(3-ethylphenyl)-3-{[4-(3-methylphenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide may exhibit antidepressant effects. Research involving piperazine derivatives has shown that they can modulate serotonin receptors, which are crucial in the treatment of depression. For instance, the incorporation of piperazine rings has been linked to enhanced interaction with serotonin receptors, leading to improved mood regulation .
Anti-inflammatory Properties
The sulfonamide group in the compound is known for its anti-inflammatory properties. Research has demonstrated that sulfonamides can inhibit cyclooxygenase enzymes (COX), which play a significant role in inflammation and pain pathways. Compounds similar to this compound have shown promise as COX inhibitors, potentially providing therapeutic benefits in conditions such as arthritis and other inflammatory diseases .
Anticancer Potential
The thiophene moiety is recognized for its ability to interact with various biological targets, making it a candidate for anticancer agents. Studies have indicated that thiophene derivatives can induce apoptosis in cancer cells through multiple mechanisms, including the inhibition of cell proliferation and the induction of cell cycle arrest. Ongoing research is exploring the efficacy of this compound in different cancer models .
Case Studies
Comparison with Similar Compounds
Key Observations :
- The 3-methylphenyl substituent on piperazine lacks the electron-withdrawing trifluoromethyl groups seen in patent analogues, which could reduce binding affinity to targets requiring strong hydrophobic interactions .
Thiophene-Based Analogues
discusses 2-(4-Methylphenylimino)-N-(2-Chlorophenyl)-5-Isopropyl-4-Methyl Thiophene-3-Carboxamide, a structurally related thiophene derivative. Comparisons include:
Key Observations :
- Lack of electron-deficient groups (e.g., chlorine in ’s compound) may alter metabolic stability or target selectivity.
Research Findings and Implications
Pharmacological Potential
- Receptor targeting : Piperazine sulfonamides often interact with serotonin or dopamine receptors, but the 3-methylphenyl group may confer unique selectivity .
- Antimicrobial activity : Thiophene-carboxamide derivatives in exhibit antimicrobial effects; the target compound’s piperazine group may enhance penetration into bacterial membranes .
Q & A
Q. What synthetic strategies are employed to synthesize N-(3-ethylphenyl)-3-{[4-(3-methylphenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide?
- Methodology : The synthesis involves multi-step reactions:
- Step 1 : Sulfonylation of 4-(3-methylphenyl)piperazine using sulfonyl chloride derivatives (e.g., thiophene-2-sulfonyl chloride) in anhydrous dichloromethane (DCM) with triethylamine (TEA) as a base .
- Step 2 : Coupling the sulfonylated piperazine intermediate with N-(3-ethylphenyl)thiophene-2-carboxamide via nucleophilic substitution. Optimized conditions include refluxing in DMF at 80°C for 12 hours .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures to achieve >95% purity .
Q. What analytical techniques are critical for characterizing this compound?
- Methodology :
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm regiochemistry and functional group integrity (e.g., sulfonyl and carboxamide peaks at δ 3.2–3.5 ppm and δ 165–170 ppm, respectively) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H] at m/z 540.1523 for CHNOS) .
- HPLC-PDA : Assesses purity (>98%) using a C18 column (acetonitrile/water, 0.1% TFA) with UV detection at 254 nm .
Q. What in vitro assays are used to screen its biological activity?
- Methodology :
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC values compared to reference drugs like cisplatin .
- Receptor Binding : Radioligand displacement assays (e.g., serotonin 5-HT receptors) to evaluate affinity (K < 100 nM in preclinical models) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize pharmacokinetic properties?
- Methodology :
- Substituent Modulation : Replace the 3-ethylphenyl group with fluorinated or hydroxylated analogs to enhance solubility (logP reduction from 4.2 to 3.5) .
- Bioavailability Testing : Parallel artificial membrane permeability assay (PAMPA) to predict blood-brain barrier penetration .
- Metabolic Stability : Liver microsome assays (human/rat) with LC-MS/MS quantification of parent compound degradation (t > 60 minutes) .
Q. How to resolve contradictions in reported IC values across studies?
- Methodology :
- Standardized Protocols : Use identical cell lines (e.g., ATCC-certified HeLa cells), serum-free media, and incubation times (72 hours) to minimize variability .
- Data Cross-Validation : Compare results with structurally related compounds (e.g., 3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl} analogs) to identify substituent-specific trends .
- Dose-Response Redundancy : Triplicate experiments with positive controls (e.g., doxorubicin) to confirm reproducibility .
Q. What computational tools predict target binding modes?
- Methodology :
- Molecular Docking (AutoDock Vina) : Simulate interactions with serotonin receptors (PDB ID: 6WGT) to identify key residues (e.g., Asp116 hydrogen bonding with sulfonyl group) .
- MD Simulations (GROMACS) : Assess binding stability over 100 ns trajectories; RMSD < 2.0 Å indicates stable ligand-receptor complexes .
Q. How to design combination therapies using this compound?
- Methodology :
- Synergy Screening : Checkerboard assays with chemotherapeutics (e.g., paclitaxel) to calculate fractional inhibitory concentration (FIC) indices .
- Mechanistic Validation : Western blotting for apoptosis markers (e.g., caspase-3 cleavage) in combination vs. monotherapy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
